molecular formula C17H21BO3 B3097606 {2-[(4-Tert-butylphenyl)methoxy]phenyl}boronic acid CAS No. 1313760-85-8

{2-[(4-Tert-butylphenyl)methoxy]phenyl}boronic acid

Cat. No.: B3097606
CAS No.: 1313760-85-8
M. Wt: 284.2
InChI Key: LNKVJPCMXIEFEH-UHFFFAOYSA-N
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Description

{2-[(4-Tert-butylphenyl)methoxy]phenyl}boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyl group and a methoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Scientific Research Applications

Inhibitory Effects on Neoplasia

Phenolic compounds, including those with tert-butyl groups, have been studied for their inhibitory effects on neoplasia. For instance, compounds with tert-butyl groups have shown suppression of neoplasia in mice when added to the diet, suggesting potential applications in cancer prevention research (Wattenberg, Coccia, & Lam, 1980).

Metabolic Pathway Investigation

Boronic acid derivatives have been used to investigate metabolic pathways in rats. For example, ZJM-289, a boronic acid derivative, was extensively metabolized in rats, with its metabolites identified in various biological matrices, highlighting its potential in pharmacokinetic studies (Li et al., 2011).

Vasospasm Prevention

Boronic acid derivatives like Ro 47-0203 have been evaluated for their effectiveness in preventing subarachnoid hemorrhage-induced cerebral vasospasm. This suggests potential applications in neurological disorder treatments (Zuccarello et al., 1996).

Boron Neutron-Capture Therapy

Carboranylphenylporphyrins, containing boron atoms, have been synthesized for their potential application in boron neutron-capture therapy (BNCT) for cancer treatment. This highlights the role of boronic acid derivatives in therapeutic applications (Wu et al., 2006).

Mechanism of Action

Target of Action

The primary target of {2-[(4-Tert-butylphenyl)methoxy]phenyl}boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . The compound’s stability suggests that it may have good bioavailability, but more research is needed to confirm this.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, suggesting that the compound could have significant molecular and cellular effects .

Action Environment

Environmental factors can influence the action of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may be influenced by the specific conditions under which the reaction is carried out .

Safety and Hazards

The compound causes serious eye irritation, may cause respiratory irritation, and causes skin irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Future Directions

The compound is a highly valuable building block in organic synthesis . It is expected to continue to be used in the preparation of tetracyclines and tetracycline derivatives , and its use in new synthetic methods and transformations is likely to be explored further.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {2-[(4-Tert-butylphenyl)methoxy]phenyl}boronic acid typically involves the following steps:

    Bromination: The starting material, 4-tert-butylphenol, is brominated to form 4-tert-butyl-2-bromophenol.

    Methoxylation: The brominated compound is then reacted with sodium methoxide to introduce the methoxy group, yielding 2-bromo-4-tert-butylphenyl methoxy.

    Borylation: The final step involves the palladium-catalyzed borylation of the methoxylated compound using bis(pinacolato)diboron to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.

Types of Reactions:

    Suzuki–Miyaura Coupling: This is the most common reaction involving this compound. It couples with various aryl halides to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The compound can undergo reduction reactions to form corresponding boranes.

Common Reagents and Conditions:

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products:

    Biaryl Compounds: Formed via Suzuki–Miyaura coupling.

    Phenols: Formed via oxidation.

    Boranes: Formed via reduction.

Chemistry:

    Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

    Drug Development: Used in the synthesis of biologically active molecules and potential drug candidates.

    Diagnostic Tools: Utilized in the development of sensors and diagnostic assays.

Industry:

    Material Science: Used in the synthesis of polymers and advanced materials.

    Agriculture: Employed in the development of agrochemicals for crop protection.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the tert-butyl and methoxy substituents.

    4-Tert-butylphenylboronic Acid: Lacks the methoxy substituent.

    4-Methoxyphenylboronic Acid: Lacks the tert-butyl substituent.

Uniqueness:

    Steric Effects: The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.

    Electronic Effects: The methoxy group is an electron-donating group, which can affect the electronic properties of the phenyl ring and the boronic acid group, thereby influencing the compound’s reactivity.

Properties

IUPAC Name

[2-[(4-tert-butylphenyl)methoxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-17(2,3)14-10-8-13(9-11-14)12-21-16-7-5-4-6-15(16)18(19)20/h4-11,19-20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKVJPCMXIEFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=CC=C(C=C2)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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